molecular formula C12H8Cl6 B12811937 Aldrin CAS No. 124-96-9

Aldrin

Cat. No.: B12811937
CAS No.: 124-96-9
M. Wt: 364.9 g/mol
InChI Key: QBYJBZPUGVGKQQ-UHFFFAOYSA-N
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Description

Aldrin (CAS 309-00-2) is a synthetic organochlorine insecticide of the cyclodiene class that was historically used as a broad-spectrum soil insecticide for the protection of food crops and as a seed dressing for the control of pests such as ants and termites . Its use has been largely banned worldwide since the 1980s and 1990s due to concerns regarding its environmental persistence, bioaccumulation potential, and toxicity . As a result, its primary contemporary application is within scientific research. Researchers utilize this compound to study the environmental fate and biochemical impact of persistent organic pollutants (POPs). In the environment, this compound is rapidly converted via epoxidation to its stable metabolite, dieldrin, by both plants and microorganisms . This transformation, combined with this compound's high hydrophobicity (Log P of 6.5) and low water solubility (approx. 0.027 mg/L), makes it a model compound for investigating long-range environmental transport, bioaccumulation in terrestrial and aquatic organisms, and sequestration in soils and fatty tissues . Studies also focus on microbial degradation pathways, as certain bacterial and fungal strains (e.g., Pseudomonas fluorescens and Pleurotus ostreatus ) can degrade this compound through oxidation, reduction, and hydroxylation mechanisms . The compound's primary mechanism of action, which underpins its research value in toxicology, is its effect on the central nervous system. This compound is a known neurotoxicant that acts as a non-competitive antagonist of the GABA A receptor-chloride channel complex . By blocking this receptor, this compound prevents the influx of chloride ions into the synapse, inhibiting neuronal hyperpolarization and leading to hyperexcitation of the nervous system, which can manifest as tremors, convulsions, and seizures . Additional research suggests it may also inhibit brain calcium ATPases, contributing to enhanced neurotransmitter release . This compound is provided as a high-purity solid (≥98%) for research applications only. It is critical to note that this product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is a hazardous chemical with skin notation, indicating that dermal exposure is a significant route of absorption, and it is classified as a suspected human carcinogen .

Properties

IUPAC Name

1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene
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InChI

InChI=1S/C12H8Cl6/c13-8-9(14)11(16)7-5-2-1-4(3-5)6(7)10(8,15)12(11,17)18/h1-2,4-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

QBYJBZPUGVGKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1C2C=CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C12H8Cl6
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Record name ALDRIN, LIQUID
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DSSTOX Substance ID

DTXSID3048104
Record name 1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-
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Molecular Weight

364.9 g/mol
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Physical Description

Aldrin, liquid appears as a solution in oil of aldrin, a noncombustible water-insoluble solid. Used as an insecticide. Mixed with a flammable carrier solvent., Aldrin, cast solid is a brown to white solid. If the large pieces are broken up or powdered, it is toxic by inhalation and skin absorption. It is insoluble in water and noncombustible. It is used as an insecticide., Isodrin is a solid. This material is no longer used as a pesticide. Isomer of aldrin., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.] [NIOSH], COLOURLESS CRYSTALS., Colorless to dark-brown crystalline solid with a mild chemical odor., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.]
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Boiling Point

Decomposes (NIOSH, 2023), 293 °F at 2 mmHg (decomposes) (EPA, 1998), 145 °C at 2 mm Hg, at 0.27kPa: 145 °C, decomposes, Decomposes
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Flash Point

Approximately 150F or higher (EPA, 1998)
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Solubility

0.003 % (NIOSH, 2023), less than 1 mg/mL at 75 °F (NTP, 1992), 0.027 MG/L IN WATER AT 27 °C; > 600 G/L AT 27 °C IN ACETONE, BENZENE, XYLENE, Sol in aromatics, esters, ketones, paraffins and halogenated solvents., Sol in ethanol, ether, and acetone., Moderately sol in petroleum oils, In water, 170 mg/l @ 25 °C, Solubility in water: none, 0.003%
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Density

1.6 (NIOSH, 2023) - Denser than water; will sink, 1.7 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.6 at 20 °C/4 °C (solid), 1.6 g/cm³, 1.60
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0016.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Pressure

8e-05 mmHg (NIOSH, 2023), 6e-06 mmHg at 77 °F (EPA, 1998), 0.000012 [mmHg], 1.20X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.009, 0.00008 mmHg
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Color/Form

Colorless needles, Brown to white, crystalline solid, Colorless to dark brown crystalline solid ...

CAS No.

309-00-2, 465-73-6, 124-96-9
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Melting Point

219 °F (NIOSH, 2023), 219 °F for pure product; 120 to 140 °F for technical product. (EPA, 1998), 464 to 468 °F (EPA, 1998), 104 °C, MP: 40-60 °C /TECHNICAL GRADE ALDRIN/, 104-105 °C, 219 °F
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Chemical Reactions Analysis

Scientific Research Applications

Aldrin is a synthetic organochlorine insecticide, named after German chemist Kurt Alder, that was once heavily used worldwide but is now largely banned due to its harmful environmental and health effects . This compound was primarily utilized in agriculture to protect crops from various insect pests .

Historical Agricultural Applications
Prior to its ban, this compound was extensively employed as a pesticide for treating both seeds and soil . It belongs to the "cyclodiene" class of pesticides, characterized by their chemical structure . this compound was never produced or used as an agricultural pesticide in China .

Synthesis and Composition
this compound is not naturally occurring; it is synthesized through a Diels-Alder reaction, combining hexachlorocyclopentadiene with norbornadiene . Technical-grade this compound was reported to consist of 90.5% hexachlorohexahydrodimethanonaphthalene (HHDN) in 1967 . Isodrin, an isomer of this compound, is also produced during this compound synthesis, with technical-grade this compound containing approximately 3.5% isodrin .

Environmental and Health Concerns
this compound and its metabolite dieldrin are persistent organic pollutants (POPs) that accumulate in the environment and the food chain, posing risks to human health . Humans cannot metabolize this compound and dieldrin . Exposure to dieldrin can lead to several health issues, including dopaminergic neurodegeneration, chemically induced immunohemolytic anemia, and increased risk of Parkinson’s disease . Dieldrin can also induce the production of reactive oxygen species, causing proinflammatory reactions and DNA damage in human ovary surface epithelial cells . Additionally, this compound can act as a ligand for androgens, potentially contributing to prostate cancer development, while dieldrin can interfere with estrogen and androgen signaling pathways, possibly leading to breast cancer .

Absorption and Distribution
Studies have shown that this compound is rapidly absorbed through the skin . Research on female rats indicated that this compound absorption occurs quickly following dermal application, with both this compound and dieldrin detectable in the skin within one hour . The amount absorbed is proportional to the dose applied . In environmental and biological systems, this compound is rapidly converted to dieldrin, which is initially distributed generally throughout the body but is then redistributed primarily to fat within a few hours .

Case Studies
Two studies involving workers exposed to this compound and dieldrin found no excess risk of cancer in these individuals . In a study of B6C3FI mice, dietary administration of this compound (95% pure) at time-weighted average (TWA) doses of 4 and 8 ppm or 3 and 6 ppm for 80 weeks resulted in a significant dose-related increase in hepatocellular carcinomas in male mice compared to controls . A 2-year study on Carworth rats given this compound in the diet at concentrations of 2.5, 12.5, or 25 ppm showed greater mortality in treated rats compared to controls . Another study on Osborne-Mendel rats fed this compound (95% pure) at concentrations of 20, 30, or 50 ppm for 31 months found no evidence of a carcinogenic response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Key Analogues

Aldrin shares structural and functional similarities with other cyclodiene insecticides. A comparative analysis is provided below:

Compound Chemical Structure Key Features
This compound Hexachloro-dimethanonaphthalene with an olefin (non-epoxidized) Pro-insecticide; rapidly converts to dieldrin in vivo and environmentally .
Dieldrin Epoxidized derivative of this compound (HEOD: 1,2,3,4,10,10-hexachloro-6,7-epoxy-octahydro-dimethanonaphthalene) More stable and toxic than this compound; accumulates in adipose tissue .
Endrin Stereoisomer of dieldrin (endo-endo configuration) Higher acute toxicity in mammals and insects; forms photodegradation products .
Isodrin Isomer of this compound (stereochemical variation in methano bridge) Not commercially used; slightly less toxic than endrin in insects .
Desmethylene this compound Lacks the methano bridge present in this compound Hypothesized to increase cytotoxicity due to structural flexibility .
Photodieldrin Chiral photodegradation product of dieldrin Exists as enantiomers; environmental samples show non-racemic ratios due to biodegradation .

Toxicity Profiles

  • Cytotoxicity in Dopaminergic Cells :
    • This compound and its diol metabolite (Group 2) exhibited moderate toxicity in PC6-3 cells (LDH/MTT assays).
    • Dieldrin was significantly more toxic than endrin and isodrin (Group 1), while desmethylene this compound (Group 3) showed the highest cytotoxicity, emphasizing the role of 3D structure and bridge integrity .
  • Aquatic Toxicity: this compound demonstrated extreme toxicity to freshwater fish (e.g., Clarias batrachus LC₅₀ = 0.00036 ppm after 40 days), surpassing diazinon and captan by orders of magnitude . Dieldrin’s bioaccumulation in fish tissues (e.g., brackish species) correlated with chronic neurotoxicity .

Environmental Persistence and Degradation

  • Soil and Water :
    • This compound and dieldrin bind strongly to soil (log Kₒw = 5.4–6.2), with half-lives exceeding 5 years. Volatilization and photodegradation are key dissipation pathways .
    • Photodieldrin, a chiral metabolite, forms racemically in sunlight but undergoes enantioselective biodegradation in soil and biota .
  • Adsorption Efficiency :
    • Biomimetic adsorbents (CA-triolein) outperformed granular activated carbon (GAC) in dieldrin removal, with adsorption linked to compound hydrophobicity .

Regulatory and Health Impacts

  • Human Exposure :
    • Historical exposure occurred via contaminated root crops and fish. Both compounds disrupt nervous system function and gonadotropin secretion .
  • Global Bans :
    • The U.S. EPA banned all uses in 1974; the Stockholm Convention mandates elimination of production and use .

Biological Activity

Aldrin is a synthetic pesticide that belongs to the class of cyclodiene insecticides. Its biological activity is primarily characterized by its metabolism to dieldrin, which exhibits more potent toxicity and environmental persistence. This article explores the biological activity of this compound, including its metabolism, toxicological effects, and implications for human health and the environment.

Metabolism of this compound

The biotransformation of this compound predominantly occurs in the liver through epoxidation, leading to the formation of dieldrin. This process is catalyzed by cytochrome P-450 enzymes, specifically mixed-function oxidases. The metabolic pathways can be summarized as follows:

  • Epoxidation : this compound is converted to dieldrin in the liver, with minor conversions occurring in the lungs and skin through alternative pathways involving prostaglandin endoperoxide synthase (PES) .
  • Further Metabolism : Dieldrin itself undergoes additional metabolism, primarily through hydroxylation and epoxide ring opening, resulting in various metabolites such as 9-hydroxydieldrin .

The following table summarizes key metabolic pathways:

Pathway Enzyme Involved Product
EpoxidationCytochrome P-450Dieldrin
HydroxylationMonooxygenases9-Hydroxydieldrin
Epoxide Ring OpeningEpoxide Hydrolases6,7-trans-dihydroxydihydrothis compound

Toxicological Effects

This compound and its metabolite dieldrin exhibit significant toxicological effects that have been documented in various animal studies. Key findings include:

  • Neurological Effects : Exposure to this compound has been associated with neurological impairments such as convulsions, tremors, and hyper-excitability in laboratory animals . Chronic exposure has led to neuronal degeneration and impaired learning abilities.
  • Hepatic Effects : Studies have shown increased liver weight and histopathological changes in rats exposed to this compound or dieldrin over extended periods . Liver damage is a common finding in chronic toxicity studies.
  • Reproductive Effects : this compound has been linked to decreased fertility and reproductive dysfunctions in multi-generation studies involving rodents . Notable effects include delayed estrus and increased stillbirth rates.
  • Developmental Effects : Increased postnatal mortality and skeletal anomalies have been reported in offspring of animals exposed to this compound during gestation .

Case Studies

A notable case study from China highlighted the environmental persistence of this compound despite its non-industrial use in the country. The study involved monitoring soil concentrations and assessing recovery rates of this compound and dieldrin after application . The findings indicated significant bioaccumulation potential and persistent ecological impacts.

Q & A

Q. What methodologies are recommended for detecting trace levels of aldrin and dieldrin in environmental matrices?

Analytical detection of this compound and dieldrin requires gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detectors (ECD) due to their low environmental concentrations. Detection limits vary by medium:

  • Water : 0.001–0.018 µg/L (method detection limits)
  • Soil : Sub-ppb levels using GC-ECD after rigorous extraction and cleanup . Researchers must account for bioavailable vs. total concentrations, as analytical methods often measure total chemical content, which may not reflect biological uptake .

Q. How should researchers design observational studies to assess this compound’s environmental persistence and bioaccumulation?

Key considerations include:

  • Sampling strategies : Stratify samples by media (soil, water, biota) and historical application zones .
  • Biomagnification factors : Track trophic transfer using lipid-normalized concentrations in food webs (e.g., soil → invertebrates → fish) .
  • Temporal trends : Compare archived samples with contemporary data to model degradation rates .

Q. What criteria define high-confidence toxicological studies for this compound exposure outcomes?

ATSDR’s modified OHAT framework evaluates study confidence based on:

  • Key features : Exposure characterization, outcome specificity, confounding control, and statistical power .
  • Initial confidence ratings : Assign scores using standardized questionnaires for epidemiology, controlled exposure, and animal studies (Tables C-10 to C-12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s carcinogenicity data across experimental models?

Discrepancies arise from species-specific metabolic pathways (e.g., mice vs. rats) and dose-response thresholds. Methodological steps include:

  • Weight-of-evidence synthesis : Integrate epidemiology (limited human data ), animal bioassays (mouse liver tumors ), and mechanistic studies (e.g., ROS generation in dopaminergic cells ).
  • Unexplained inconsistency assessment : Downgrade confidence if variability exceeds 50% effect size across studies without plausible explanation .

Q. What advanced techniques are used to analyze enantiomeric composition of this compound photoproducts in environmental samples?

Chiral separation of photodieldrin enantiomers employs:

  • Enantioselective GC : Gamma-cyclodextrin columns for baseline resolution .
  • Mass spectrometry : Confirm enantiomer ratios via isotopic patterns . Environmental samples often show non-racemic compositions (e.g., soil: 60:40), indicating enantioselective biodegradation .

Q. How should systematic reviews address data gaps in this compound’s neurotoxic effects?

Follow ATSDR’s protocol:

  • Inclusion criteria : Prioritize studies with oral/inhalation exposure routes and mammalian models (Table C-1) .
  • Data extraction : Customize forms to capture neurobehavioral endpoints (e.g., motor deficits, synaptic dysfunction) .
  • Qualitative synthesis : Highlight null findings (e.g., no neurotoxicity observed in recent rodent studies ).

Q. What experimental designs optimize this compound degradation studies in contaminated soils?

  • Photolysis simulations : Use UV reactors to quantify photothis compound/dieldrin yields under controlled light wavelengths .
  • Microbial consortia : Screen for dieldrin-epoxidizing bacteria (e.g., Pseudomonas spp.) via metagenomic profiling .
  • Isotope tracing : Apply ¹³C-labeled this compound to track degradation pathways .

Methodological Guidance

How to apply the FINER criteria when formulating this compound-related research questions?

Ensure questions are:

  • Feasible : Access to longitudinal biomonitoring data (e.g., NHANES) .
  • Novel : Investigate understudied endpoints (e.g., epigenetic effects ).
  • Ethical : Avoid human dosing studies; leverage historical occupational cohorts .
  • Relevant : Align with POPs regulatory frameworks (Stockholm Convention) .

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships in heterogeneous datasets?

  • Bayesian hierarchical models : Account for inter-study variability in exposure metrics .
  • Benchmark dose (BMD) modeling : Derive toxicity thresholds from animal bioassays .
  • Meta-regression : Adjust for confounders (e.g., co-exposure to dieldrin) .

Tables for Reference

Table 1. Key Analytical Detection Limits for this compound/Dieldrin

MatrixMethodDetection Limit (µg/L or µg/kg)
WaterGC-ECD0.001–0.018
SoilGC-MS0.05–0.1
Biota (lipid)LC-MS/MS0.01–0.05

Table 2. Confidence Rating Criteria for this compound Studies

Study TypeKey Features Evaluated
EpidemiologyExposure validation, confounding control
Animal toxicologyDose relevance, outcome specificity
MechanisticPathway validation, replication

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